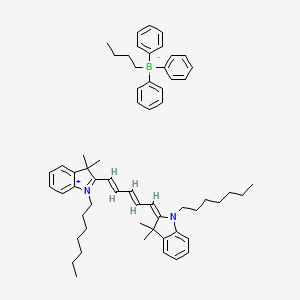
3H-Indolium, 1-heptyl-2-(5-(1-heptyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1,3-pentadienyl)-3,3-dimethyl-, (T-4)-butyltriphenylborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate is a synthetic organic compound belonging to the class of carbocyanine dyes. These dyes are known for their vivid colors and are widely used in various scientific applications, particularly in the field of fluorescence microscopy and imaging. The compound is characterized by its long alkyl chains and a borate counterion, which contribute to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate typically involves the following steps:
Formation of the Indodicarbocyanine Core: The core structure is synthesized through a condensation reaction between an indole derivative and a quaternary ammonium salt. This reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate.
Alkylation: The indodicarbocyanine core is then alkylated with n-heptyl bromide to introduce the heptyl groups. This step is typically performed in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Formation of the Borate Salt: The final step involves the reaction of the alkylated indodicarbocyanine with triphenylborate. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the borate moiety, with reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indodicarbocyanine derivatives.
Reduction: Reduced indodicarbocyanine derivatives.
Substitution: Substituted borate derivatives.
Scientific Research Applications
1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate has a wide range of scientific research applications, including:
Fluorescence Microscopy: The compound is used as a fluorescent dye for labeling and imaging biological samples, such as cells and tissues. Its long alkyl chains allow it to integrate into lipid membranes, making it useful for studying membrane dynamics and cell signaling.
Molecular Probes: It serves as a molecular probe for detecting specific biomolecules, such as proteins and nucleic acids, in various assays and diagnostic tests.
Photodynamic Therapy: The compound’s photophysical properties make it suitable for use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that target cancer cells.
Chemical Sensors: It is used in the development of chemical sensors for detecting environmental pollutants and hazardous substances.
Mechanism of Action
The mechanism of action of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate involves its interaction with biological membranes and biomolecules. The compound’s long alkyl chains allow it to embed into lipid bilayers, where it can undergo conformational changes upon binding to specific targets. This binding can lead to changes in the compound’s fluorescence properties, which can be detected and measured.
Molecular Targets and Pathways
Lipid Membranes: The compound targets lipid membranes, integrating into the bilayer and affecting membrane fluidity and dynamics.
Proteins: It can bind to specific proteins, altering their conformation and activity.
Nucleic Acids: The compound can interact with nucleic acids, such as DNA and RNA, affecting their structure and function.
Comparison with Similar Compounds
1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate can be compared with other similar carbocyanine dyes, such as:
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindodicarbocyanine perchlorate: This compound has longer alkyl chains (octadecyl) and a perchlorate counterion, making it more hydrophobic and suitable for different applications.
1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindodicarbocyanine iodide: This dye has hexadecyl chains and an iodide counterion, providing different photophysical properties and solubility characteristics.
Uniqueness
The uniqueness of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate lies in its specific combination of alkyl chains and borate counterion, which confer distinct chemical and photophysical properties. These properties make it particularly useful for applications requiring high membrane affinity and specific fluorescence characteristics.
List of Similar Compounds
- 1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindodicarbocyanine perchlorate
- 1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindodicarbocyanine iodide
- 1,1’-Dioctyl-3,3,3’,3’-tetramethylindodicarbocyanine chloride
Properties
CAS No. |
123051-21-8 |
|---|---|
Molecular Formula |
C61H79BN2 |
Molecular Weight |
851.1 g/mol |
IUPAC Name |
butyl(triphenyl)boranuide;(2E)-1-heptyl-2-[(2E,4E)-5-(1-heptyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole |
InChI |
InChI=1S/C39H55N2.C22H24B/c1-7-9-11-13-22-30-40-34-26-20-18-24-32(34)38(3,4)36(40)28-16-15-17-29-37-39(5,6)33-25-19-21-27-35(33)41(37)31-23-14-12-10-8-2;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h15-21,24-29H,7-14,22-23,30-31H2,1-6H3;4-18H,2-3,19H2,1H3/q+1;-1 |
InChI Key |
GSWDCBYOHNLQSG-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCC)(C)C |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)


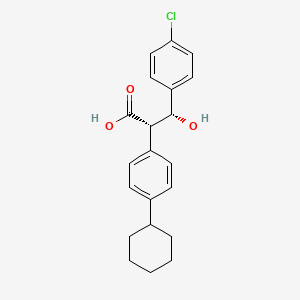
![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
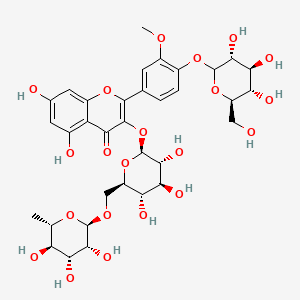

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
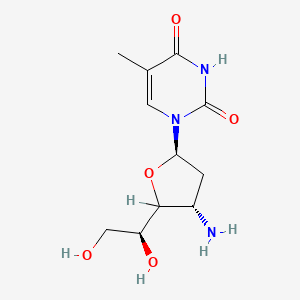
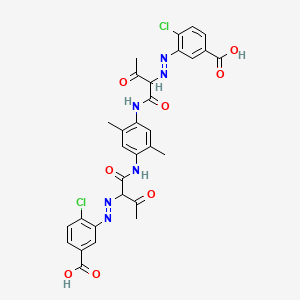


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

